molecular formula C17H14N2O5S B11395918 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Cat. No.: B11395918
M. Wt: 358.4 g/mol
InChI Key: XSVSOEAUNHTAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields This compound is characterized by its chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the sulfamoylphenyl group and the carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent,

Properties

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C17H14N2O5S/c1-10-2-7-15-13(8-10)14(20)9-16(24-15)17(21)19-11-3-5-12(6-4-11)25(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)

InChI Key

XSVSOEAUNHTAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.